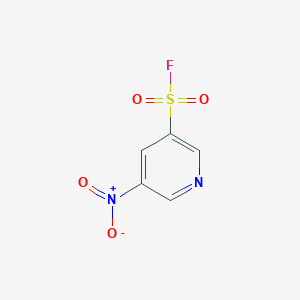

5-Nitropyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHBXTJMZHFJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitropyridine 3 Sulfonyl Fluoride

Strategies Involving Precursor Functional Group Interconversion

The formation of the robust S-F bond in 5-Nitropyridine-3-sulfonyl fluoride (B91410) from other sulfonyl functionalities is a common and effective approach. These methods leverage well-established reactions, tailored for the specific electronic properties of the nitropyridine system.

Synthesis from 5-Nitropyridine-3-sulfonyl Chloride

The conversion of 5-Nitropyridine-3-sulfonyl chloride to its corresponding fluoride is a direct and frequently employed method. This transformation relies on a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion.

Halogen exchange (Halex) reactions are a cornerstone for the synthesis of sulfonyl fluorides from their chloride precursors. nih.gov A variety of fluoride sources can be utilized for this purpose, with alkali metal fluorides being the most common. Reagents such as potassium fluoride (KF) and potassium bifluoride (KHF2) are frequently employed. nih.govmdpi.com The reaction typically involves treating the sulfonyl chloride with an excess of the fluoride salt in a suitable solvent.

A particularly mild and efficient method involves the use of potassium fluoride in a biphasic mixture of water and acetone. This system has been shown to be effective for a wide range of sulfonyl chlorides, including heterocyclic derivatives, affording high yields. nih.gov Another established method utilizes potassium bifluoride in an organic solvent, which is also highly effective for converting sulfonyl chlorides to sulfonyl fluorides. nih.gov

The choice of fluoride source and reaction conditions significantly impacts the efficiency and selectivity of the halogen exchange reaction. The reactivity of the fluoride source is a key factor. While simple alkali fluorides like KF are effective, their reactivity can be enhanced. For instance, the use of phase-transfer catalysts, such as 18-crown-6 (B118740) ether, in conjunction with KF in anhydrous acetonitrile (B52724) can increase the nucleophilicity of the fluoride ion, leading to higher yields. mdpi.com

The solvent also plays a crucial role. While anhydrous conditions are often preferred to avoid hydrolysis of the starting material and product, the use of a water/acetone mixture with KF has been demonstrated to be a practical and high-yielding alternative. nih.gov Temperature and reaction time are also critical parameters to optimize for maximizing the yield and minimizing the formation of byproducts. For electron-deficient substrates like 5-Nitropyridine-3-sulfonyl chloride, the reaction conditions need to be carefully controlled to prevent unwanted side reactions.

Table 1: Halogen Exchange Reaction Conditions for Sulfonyl Fluoride Synthesis

| Fluoride Source | Solvent System | Catalyst/Additive | General Yield Range | Reference |

| KF | Water/Acetone | None | 84-100% | nih.gov |

| KHF2 | Acetonitrile | None | High | nih.gov |

| KF | Acetonitrile | 18-crown-6 | High | mdpi.com |

Preparation from Sulfonic Acid Derivatives

An alternative and increasingly popular route to sulfonyl fluorides is the direct conversion from sulfonic acids or their salts. This approach avoids the often harsh conditions required for the synthesis of sulfonyl chlorides.

The direct conversion of a sulfonic acid to a sulfonyl fluoride is known as deoxyfluorination. This transformation can be achieved using specialized fluorinating reagents. One effective method employs thionyl fluoride (SOF2), which can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org

Another powerful and more user-friendly deoxyfluorinating agent is Xtalfluor-E®. This bench-stable solid reagent has been shown to convert a diverse range of aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides under mild conditions. nih.gov This method is particularly advantageous for substrates that may be sensitive to harsher reagents. The reaction proceeds through the activation of the sulfonic acid by Xtalfluor-E®, followed by nucleophilic attack of a fluoride ion. nih.gov

Table 2: Deoxyfluorination Reagents for Sulfonic Acid Conversion

| Reagent | Precursor | General Yield Range | Key Advantages | Reference |

| Thionyl fluoride (SOF2) | Sulfonic acid sodium salts | 90-99% | High yields, fast reaction | nih.govrsc.org |

| Xtalfluor-E® | Sulfonic acids and their salts | 41-94% | Bench-stable solid, mild conditions | nih.gov |

The efficiency of deoxyfluorination can be enhanced by activating the sulfonic acid precursor. In the case of reactions with thionyl fluoride, the use of a Lewis acid such as BF3·OEt2 has been shown to increase the electrophilicity of the sulfur(IV) reagent, leading to quantitative yields in some cases. nih.gov

Furthermore, in some protocols, the in situ formation of a more reactive intermediate is a key strategy. For example, in reactions involving thionyl fluoride in DMF, a Vilsmeier-like intermediate is proposed to form, which then activates the sulfonic acid for subsequent fluorination. nih.gov Similarly, one-pot procedures have been developed where the sulfonic acid is first converted to the sulfonyl chloride using a reagent like cyanuric chloride, which is then immediately subjected to halogen exchange with a fluoride source like KHF2. mdpi.com This avoids the isolation of the potentially unstable sulfonyl chloride intermediate.

Approaches from Thiol or Disulfide Precursors

The conversion of thiol and disulfide precursors into sulfonyl fluorides is a prominent strategy in organofluorine chemistry. These methods typically involve an oxidative process to form the S(VI) center, followed by or concurrent with fluorination.

Electrochemical methods offer a mild and environmentally benign approach to synthesizing sulfonyl fluorides from thiols or disulfides. nih.gov This technique avoids the need for harsh chemical oxidants by using an electric current to drive the oxidation. nih.govresearchgate.net In a typical setup, a thiol or disulfide is subjected to anodic oxidation in the presence of a fluoride source, such as potassium fluoride (KF). nih.govtue.nl

The reaction is often carried out in a biphasic solvent system, for instance, a mixture of acetonitrile and aqueous hydrochloric acid, using a graphite (B72142) anode and a stainless-steel cathode. tue.nlnih.gov The addition of pyridine (B92270) can be beneficial, potentially acting as a phase transfer catalyst or an electron mediator. researchgate.nettue.nltue.nl This process has been shown to be effective for a wide range of substrates, including heteroaryl thiols. nih.govresearchgate.net Kinetic studies suggest a rapid initial oxidation of the thiol to its corresponding disulfide, which is then further oxidized to the sulfonyl fluoride. nih.gov The primary byproduct of this reaction is typically the corresponding sulfonic acid, formed either through over-oxidation or hydrolysis of the sulfonyl fluoride. nih.gov

Recent advancements have transitioned this methodology to a continuous-flow process, significantly reducing reaction times from hours to minutes and improving scalability. tue.nlresearchgate.netresearchgate.net

Table 1: Key Features of Electrochemical Sulfonyl Fluoride Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | Thiols or disulfides | nih.gov |

| Fluoride Source | Potassium Fluoride (KF) | tue.nl |

| Oxidation Method | Anodic oxidation | researchgate.net |

| Electrodes | Graphite anode, Stainless-steel cathode | nih.gov |

| Additive | Pyridine | tue.nl |

| Key Advantage | Avoids stoichiometric chemical oxidants, mild conditions | nih.gov |

| Flow Chemistry | Enables rapid synthesis (minutes) and scalability | researchgate.net |

A well-established, two-step sequence for preparing sulfonyl fluorides from thiols involves an initial oxidative chlorination to form a sulfonyl chloride intermediate, which is subsequently converted to the sulfonyl fluoride via a halogen exchange reaction. mdpi.com

For heteroaromatic thiols, the oxidation can be achieved using reagents like aqueous sodium hypochlorite. mdpi.com A more modern and user-friendly approach replaces gaseous chlorine with trichloroisocyanuric acid (TCICA), a stable solid, in conjunction with potassium fluoride (KF). nih.gov This method was developed to make the synthesis of related arylsulfur pentafluorides more accessible by avoiding hazardous reagents. nih.gov The process involves an oxidative chlorination of a disulfide followed by a Cl-F exchange. nih.gov

In a procedure specifically developed for synthesizing sulfonyl fluoride probes, an aryl bromide is first converted to a benzyl (B1604629) sulfide (B99878) through palladium-mediation. This sulfide is then oxidized to the sulfonyl chloride using N-chlorosuccinimide (NCS), followed by conversion to the final sulfonyl fluoride with potassium fluoride. nih.gov

Synthesis from Sulfonamide Precursors

The conversion of a stable primary sulfonamide (R-SO₂NH₂) into a sulfonyl fluoride (R-SO₂F) provides a valuable route for late-stage functionalization of complex molecules. researchgate.netnih.gov This transformation hinges on the activation of the chemically robust sulfonamide group.

A recently developed method employs pyrylium (B1242799) salts, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), to activate the otherwise unreactive NH₂ group of a primary sulfonamide. researchgate.netnih.gov This activation facilitates the in situ formation of a sulfonyl chloride intermediate, which is then immediately converted to the more stable sulfonyl fluoride. researchgate.netresearchgate.net

The reaction is typically carried out in acetonitrile at elevated temperatures (e.g., 60 °C). researchgate.net The process involves the sulfonamide, the pyrylium salt, a chloride source like magnesium chloride (MgCl₂), and a fluoride source, potassium fluoride (KF). researchgate.netresearchgate.net The high chemoselectivity of the pyrylium reagent towards amino groups allows this method to be applied to densely functionalized molecules without affecting other sensitive groups. mdpi.comnih.gov

Table 2: General Conditions for Pyrylium-Mediated Sulfonyl Fluoride Synthesis

| Component | Role | Typical Reagent | Reference |

|---|---|---|---|

| Substrate | Sulfonyl precursor | Primary Sulfonamide | nih.gov |

| Activating Agent | Activates the -NH₂ group | Pyry-BF₄ | researchgate.net |

| Chloride Source | Forms sulfonyl chloride intermediate | MgCl₂ | researchgate.net |

| Fluoride Source | Forms final sulfonyl fluoride | KF | researchgate.net |

| Solvent | Reaction medium | Acetonitrile (MeCN) | researchgate.net |

While the pyrylium salt method incorporates a chloride and fluoride source for a one-pot conversion, the broader field of sulfonamide synthesis from sulfonyl fluorides highlights the importance of Lewis acids in activating the S-F bond. researchgate.net In the reverse reaction (synthesis of sulfonamides from sulfonyl fluorides), Lewis acids like calcium triflimide [Ca(NTf₂)₂] are crucial for activating the sulfonyl fluoride towards nucleophilic attack. nih.govclaremont.edu This activation is believed to occur through the formation of an adduct with the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center. nih.govclaremont.edu

In the context of synthesizing sulfonyl fluorides from sulfonamides, the fluoride source is critical for the final halogen exchange step. Potassium fluoride (KF) is a commonly used, inexpensive, and safe source. nih.govtue.nlresearchgate.net Other sources like potassium bifluoride (KHF₂) are also employed in different synthetic contexts for converting sulfonyl chlorides or other precursors to sulfonyl fluorides. mdpi.com

De Novo Synthetic Routes to the 5-Nitropyridine-3-sulfonyl fluoride Scaffold

Information specifically detailing the de novo synthesis of the this compound scaffold, which would involve constructing the nitropyridine ring system with the sulfonyl fluoride group already forming or being introduced during the ring formation, is not prevalent in the reviewed literature. Synthetic strategies generally focus on the functionalization of a pre-existing pyridine or nitropyridine ring. For instance, the synthesis of related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene involves the modification of a pre-formed nitrophenyl ring through direct fluorination or fluorodenitration, rather than building the ring from scratch. nih.govresearchgate.net The common approaches found in the literature involve introducing the sulfonyl fluoride or its precursor onto an existing aromatic scaffold. mdpi.comnih.gov

Metal-Catalyzed Fluorosulfonylation Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can be approached through several metal-catalyzed methods, including those utilizing palladium, copper, and bismuth.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool for the formation of carbon-sulfur bonds. A one-pot synthesis of aryl sulfonyl fluorides from aryl bromides has been developed, which is applicable to heteroaryl systems. nih.gov This process involves the initial palladium-catalyzed sulfonylation of an aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by an in situ fluorination of the resulting sulfinate intermediate.

For the synthesis of this compound, a plausible starting material is 5-bromo-3-nitropyridine. The reaction would proceed via a palladium(0) complex, which undergoes oxidative addition to the C-Br bond. Subsequent reaction with DABSO would lead to the formation of a palladium(II) sulfinate complex. This intermediate is then treated with an electrophilic fluorine source, like N-Fluorobenzenesulfonimide (NFSI), to yield the final product and regenerate the palladium catalyst. nih.gov The presence of the electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the starting material and the stability of the intermediates in the catalytic cycle. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Fluorosulfonylation

| Parameter | Value |

| Starting Material | 5-bromo-3-nitropyridine |

| Catalyst | PdCl₂(AmPhos)₂ (5 mol%) |

| SO₂ Source | DABSO (0.6 equiv.) |

| Base | Et₃N (3.0 equiv.) |

| Solvent | Isopropanol |

| Fluorinating Agent | NFSI (1.5 equiv.) |

| Temperature | 75 °C (sulfonylation), then room temperature (fluorination) |

Copper-Catalyzed Processes

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been reported, which can be adapted for the synthesis of heteroaryl sulfonyl fluorides. chemrxiv.orgnih.gov This method utilizes a diazonium salt precursor, a sulfur dioxide source, and a fluoride source.

To apply this to this compound, the synthesis would commence with 3-amino-5-nitropyridine. This amine would be converted to the corresponding diazonium salt in situ using a diazotizing agent like tert-butyl nitrite. The subsequent copper-catalyzed reaction would involve the insertion of sulfur dioxide from a surrogate like DABSO and the introduction of fluorine from a source such as potassium bifluoride (KHF₂). chemrxiv.org The electronic properties of the starting diazonium salt can significantly impact the reaction mechanism. chemrxiv.org

Table 2: Representative Conditions for Copper-Catalyzed Fluorosulfonylation

| Parameter | Value |

| Starting Material | 3-amino-5-nitropyridine |

| Catalyst | CuBr (10 mol%) |

| Diazotizing Agent | t-BuONO |

| SO₂ Source | DABSO |

| Fluoride Source | KHF₂ |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

Bismuth-Catalyzed Synthesis from Boronic Acids and SO₂F₂

Bismuth catalysis has emerged as a novel platform for various organic transformations. A bismuth-catalyzed synthesis of aryl sulfonyl fluorides from the corresponding aryl boronic acids has been developed. researchgate.net This redox-neutral process involves the transmetalation of the boronic acid to a bismuth(III) catalyst, followed by the insertion of sulfur dioxide into the bismuth-carbon bond to form a bismuth sulfinate intermediate. Subsequent oxidation yields the aryl sulfonyl fluoride.

For the synthesis of this compound, the key starting material would be 5-nitropyridine-3-boronic acid. While not as commonly available as the corresponding bromide, its synthesis from 5-bromo-3-nitropyridine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester is a standard procedure. bldpharm.com The subsequent bismuth-catalyzed reaction would utilize a well-defined organobismuth catalyst and sulfuryl fluoride (SO₂F₂) as the source of both sulfur dioxide and fluoride. This method is noted for its high functional group tolerance.

Radical Fluorosulfonylation Approaches

Radical reactions provide unique pathways for bond formation, often under mild conditions. The synthesis of this compound can be envisioned through radical fluorosulfonylation, where a fluorosulfonyl radical is generated and reacts with the pyridine ring.

Generation and Reactivity of Fluorosulfonyl Radicals

The direct introduction of a fluorosulfonyl group can be achieved through the generation of the highly reactive fluorosulfonyl radical (•SO₂F). nih.gov This radical can be generated from various precursors, with one common method being the single-electron reduction of fluorosulfonyl chloride (FSO₂Cl).

Once generated, the fluorosulfonyl radical can add to unsaturated systems. While often applied to alkenes and alkynes, its reaction with aromatic systems is also possible, particularly with electron-rich substrates. For an electron-deficient system like 5-nitropyridine, the direct addition of a fluorosulfonyl radical might be challenging. However, the use of a pyridine N-oxide derivative could potentially facilitate the reaction. scripps.edu The N-oxide would activate the pyridine ring towards radical attack. Subsequent removal of the N-oxide group would yield the desired product.

Photoredox Catalysis in C(sp²)-SO₂F Bond Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach can be applied to the formation of C(sp²)-SO₂F bonds. nih.govprinceton.edu These reactions typically involve a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer process.

In the context of synthesizing this compound, a photoredox-catalyzed approach could involve the generation of a fluorosulfonyl radical from a suitable precursor, such as a 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salt, which is a bench-stable and redox-active source of the •SO₂F radical. researchgate.net Alternatively, a photoredox catalyst could be used to generate an aryl radical from a suitable precursor like a diazonium salt or an aryl halide, which then reacts with a sulfur dioxide surrogate and a fluoride source. nih.gov The application of these methods to a nitropyridine system would depend on the specific reaction conditions and the compatibility of the nitro group with the radical intermediates. nih.gov

Table 3: Representative Reagents in Photoredox-Catalyzed Fluorosulfonylation

| Component | Example Reagent | Function |

| Photocatalyst | Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Absorbs visible light and initiates electron transfer |

| Radical Precursor | FABI salts, Aryl Diazonium Salts | Source of fluorosulfonyl or aryl radical |

| SO₂ Surrogate | DABSO, PIPSO | Source of sulfur dioxide |

| Fluoride Source | NFSI, Selectfluor | Source of fluorine |

| Solvent | Acetonitrile, DMF | Reaction medium |

C–H Functionalization Strategies Incorporating Sulfonyl Fluoride Moieties

The direct introduction of sulfonyl fluoride groups into aromatic and heteroaromatic rings via C–H functionalization represents a powerful and atom-economical approach in modern organic synthesis. These strategies offer an alternative to traditional methods that often require pre-functionalized starting materials. The development of transition-metal-catalyzed C–H activation has enabled the site-selective installation of various functional groups, including the valuable sulfonyl fluoride moiety.

One of the key challenges in C–H functionalization is controlling the regioselectivity of the reaction. To address this, directing groups are often employed to guide the catalyst to a specific C–H bond. For instance, nitrile-based directing groups attached via a cleavable silicon tether have been developed for the meta-selective C–H activation of aromatic rings. nih.gov This strategy allows for the introduction of functionalities at positions that are often difficult to access through classical electrophilic aromatic substitution. While not yet specifically demonstrated for the direct installation of a sulfonyl fluoride group, this methodology highlights the potential for directing group strategies to control the position of functionalization on an aromatic ring.

Palladium catalysis has been instrumental in the development of C–H sulfination reactions. A two-step sequence involving a site-selective C–H functionalization followed by sulfination provides access to aryl sulfinates, which are versatile precursors to sulfonyl-containing compounds, including sulfonyl fluorides. acs.org This method utilizes a removable directing group to achieve high regioselectivity in the initial C–H activation step. The resulting aryl sulfinate can then be converted to the corresponding sulfonyl fluoride.

Recent advancements have also focused on the direct C–H fluorosulfonylation. These methods aim to install the sulfonyl fluoride group in a single step. For example, a copper-free Sandmeyer-type fluorosulfonylation reaction has been developed to transform aryldiazonium salts, generated in situ from aromatic amines, into sulfonyl fluorides using sodium metabisulfite (B1197395) as the sulfur dioxide source and a fluorine source. organic-chemistry.org While this is not a direct C–H activation, it represents a streamlined approach from readily available anilines.

The table below summarizes various synthetic strategies for introducing sulfonyl fluoride functionalities, some of which could be adapted for the synthesis of compounds like this compound.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| 3-Aminopyridine | 1. HCl, NaNO₂, NaBF₄2. SOCl₂, CuCl | Pyridine-3-sulfonyl chloride | google.comchemicalbook.com |

| 6-Aminopyridine-3-sulfonic acid | H₂SO₄, fuming HNO₃ | 6-Amino-5-nitropyridine-3-sulfonic acid | |

| Sulfonyl chloride | KF, water/acetone | Sulfonyl fluoride | nih.gov |

| Sulfonic acid sodium salt | Thionyl fluoride | Sulfonyl fluoride | researchgate.netrsc.org |

| Sulfonic acid | One-pot cascade process | Sulfonyl fluoride | nih.govrsc.org |

| Aromatic C-H bond (with directing group) | 1. Pd-catalysis2. Sulfination reagent | Aryl sulfinate | acs.org |

| Aromatic amine | In situ diazotization, Na₂S₂O₅, F⁺ source | Aryl sulfonyl fluoride | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 5 Nitropyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful click chemistry reaction, valued for its efficiency and the stability of the resulting linkages. researchgate.netnih.govnih.gov Sulfonyl fluorides like 5-Nitropyridine-3-sulfonyl fluoride are key electrophilic partners ("hubs") in SuFEx chemistry. nih.govnih.gov This class of reactions is characterized by the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, proceeding under mild, often metal-free conditions to form robust covalent bonds. researchgate.netnih.govuva.nl The unique balance of high stability and tunable reactivity of the S-F bond makes sulfonyl fluorides exceptionally useful in chemical synthesis, materials science, and bioconjugation. nih.govnih.govresearchgate.net

Nucleophilic Activation of the Sulfonyl Fluoride Moiety

While the S(VI)-F bond is remarkably stable under many conditions, including resistance to oxidation, reduction, and thermolysis, its latent reactivity can be unleashed through specific activation methods. nih.gov This activation is crucial for the SuFEx reaction to proceed efficiently. Activation can be achieved through several mechanisms:

Lewis Base Catalysis: Nitrogenous Lewis bases such as tertiary amines, amidines, and guanidines can catalyze SuFEx reactions. nih.gov

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group and the fluorine atom, increasing the electrophilicity of the sulfur center and stabilizing the departing fluoride ion. hmc.edu This mode of activation is particularly effective for reactions with less reactive nucleophiles.

Brønsted-Base Activation: In reactions involving amine nucleophiles, a Brønsted base can activate the incoming nucleophile by deprotonation, increasing its nucleophilicity. hmc.edu

Proximity-Enabled Reactivity: In biological contexts, the local chemical environment of a protein can activate the sulfonyl fluoride group for reaction with nearby amino acid residues. nih.gov

The electron-deficient nature of this compound, due to the nitro group, inherently increases the electrophilicity of the sulfur atom. This can, in some cases, allow reactions with highly nucleophilic amines to proceed even without a catalyst. nih.govtheballlab.com

Formation of SuFEx Linkages: S–O, S–N, and S–C Bonds

SuFEx chemistry provides a versatile platform for the formation of various stable covalent linkages by reacting sulfonyl fluorides with different nucleophiles.

S–O Bond Formation: The reaction of sulfonyl fluorides with alcohols or phenols (often as their silylated derivatives) leads to the formation of stable sulfonate esters. The use of silyl ethers is particularly effective as the formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction. nih.govnih.gov

S–N Bond Formation: This is one of the most common applications of SuFEx, where sulfonyl fluorides react with primary or secondary amines to yield sulfonamides. nih.govnih.govresearchgate.net This reaction is foundational for synthesizing a wide array of compounds with significant applications in medicinal chemistry. researchgate.net

S–C Bond Formation: While less common than S-O or S-N bond formation, C-SuFEx reactions have been developed. For instance, sulfonimidoyl fluorides can react with organotrifluoroborates to form S-C bonds, demonstrating the expanding scope of SuFEx chemistry. researchgate.net

The versatility of SuFEx allows for the modular assembly of complex molecules from pre-functionalized building blocks. nih.gov

Kinetic and Thermodynamic Considerations in SuFEx Reactions

The success of SuFEx chemistry hinges on the unique thermodynamic and kinetic properties of the sulfonyl fluoride group.

Thermodynamic Stability: The S(VI)-F bond is thermodynamically stable, making sulfonyl fluorides robust and easy to handle. They are often inert to conditions like refluxing aniline, showcasing their remarkable stability.

Kinetic Accessibility: Despite their stability, the sulfur center is kinetically accessible for nucleophilic attack under the right catalytic conditions. The activation barrier for a Ca(NTf2)2-mediated SuFEx reaction between a sulfonyl fluoride and an amine has been calculated to be approximately 21 kcal/mol. hmc.edu

Thermodynamic Driving Force: In many SuFEx reactions, the formation of a highly stable byproduct provides a strong thermodynamic driving force. A prime example is the reaction with silyl ethers, which generates a strong Si-F bond (bond dissociation energy ≈ 540 kJ/mol). nih.gov

Reaction Rates: SuFEx reactions can be very rapid, with some catalytic systems achieving complete conversion within minutes. nih.gov The reaction rate is influenced by several factors, including the electronic nature of the sulfonyl fluoride, the nucleophilicity of the partner, the choice of catalyst, and the reaction conditions. nih.govnih.govtheballlab.com For instance, electron-deficient sulfonyl fluorides generally react faster than electron-rich ones. nih.gov

Nucleophilic Substitution at the Sulfur(VI) Center

The primary mode of reactivity for this compound is nucleophilic substitution at the highly electrophilic sulfur(VI) center. This reaction involves the displacement of the fluoride ion, which is a good leaving group upon activation, by a nucleophile.

Reactions with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a key transformation that leads to the formation of the corresponding sulfonamides. This reaction is a cornerstone of medicinal and agrochemical synthesis due to the prevalence of the sulfonamide motif in bioactive molecules. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen fluoride, which is neutralized by a base, often an excess of the amine nucleophile or an added non-nucleophilic base. nih.gov

While highly reactive amines may react with activated sulfonyl fluorides directly, the synthesis of a broad range of sulfonamides often requires catalytic activation, particularly when using less nucleophilic amines. nih.govtheballlab.com

Lewis Acid Catalysis with Calcium Triflimide (Ca(NTf2)2):

A highly effective and general method for activating sulfonyl fluorides for reaction with amines involves the use of the Lewis acid calcium triflimide [Ca(NTf2)2]. nih.govresearchgate.netclaremont.edu This method has proven versatile for coupling a wide array of sterically and electronically diverse sulfonyl fluorides and amines. nih.govtheballlab.comresearchgate.net

Mechanism of Activation: The Ca²⁺ ion acts as a Lewis acid, coordinating to both the sulfonyl oxygens and the fluorine atom of the sulfonyl fluoride. hmc.edu This two-point contact activates the sulfur(VI) center towards nucleophilic attack and stabilizes the developing negative charge on the fluoride as it departs in the transition state. hmc.edu

Role of Additives: The reaction efficiency can be dramatically improved by the addition of a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov In this system, Ca(NTf2)2 functions as the Lewis acid to activate the sulfonyl fluoride, while DABCO acts as a Brønsted base to deprotonate the incoming amine, thereby increasing its nucleophilicity. hmc.edu

Reaction Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 60 °C) in solvents like tert-amyl alcohol. nih.govnih.gov While stoichiometric amounts of the Lewis acid are often required for high conversion, recent mechanistic studies are paving the way for developing truly catalytic systems. hmc.edu

The table below summarizes the effect of Ca(NTf2)2 on sulfonamide formation, illustrating its crucial role in activating the sulfonyl fluoride.

| Sulfonyl Fluoride | Amine | Ca(NTf₂)₂ Present | Result | Reference |

|---|---|---|---|---|

| Phenylsulfonyl fluoride | Aniline | Yes | Good to excellent yield | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | No | No detectable product after 24h | nih.govtheballlab.com |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Yes | Reaction nearly complete after 1h (85% yield) | nih.govtheballlab.com |

| Electron-deficient sulfonyl fluorides | Highly nucleophilic amines (e.g., piperazines) | No | Reaction proceeds | nih.govtheballlab.com |

| General Sulfamoyl Fluorides | Various Amines | Yes (with DABCO) | Efficient conversion to sulfamides at room temperature | nih.gov |

This catalytic method transforms the otherwise stable sulfonyl fluoride into a highly effective electrophile, enabling the synthesis of complex sulfonamides under mild conditions. nih.govclaremont.edu Given the electron-deficient nature of this compound, it is an excellent candidate for this type of Lewis acid-catalyzed sulfonamide synthesis.

Substrate Scope and Functional Group Tolerance

The reactions involving this compound, characteristic of SuFEx chemistry, generally exhibit broad substrate scope and high functional group tolerance. The sulfonyl fluoride moiety is known to react selectively with a variety of nucleophiles. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous aryl sulfonyl fluorides allows for a well-grounded projection of its capabilities.

Nucleophiles that readily participate in SuFEx reactions include primary and secondary amines, phenols, thiols, and certain carbon nucleophiles. chemrxiv.orgnih.gov The reaction conditions are typically mild, often requiring a base or a specific catalyst to facilitate the displacement of the fluoride ion. nih.gov A key advantage of using sulfonyl fluorides is their compatibility with a wide array of functional groups that might be sensitive to more reactive sulfonylating agents like sulfonyl chlorides. ccspublishing.org.cnmdpi.com

The table below illustrates the typical functional group tolerance observed in SuFEx reactions with various aryl sulfonyl fluorides, which is expected to be mirrored in reactions with this compound.

| Functional Group | Tolerance in SuFEx Reactions |

| Alkenes, Alkynes | Generally tolerated |

| Esters, Amides | Tolerated; amides can act as nucleophiles nih.govresearchgate.net |

| Ethers, Thioethers | Generally tolerated |

| Halides (Aryl/Alkyl) | Tolerated nih.gov |

| Nitriles | Tolerated; can also act as carbon pronucleophiles researchgate.net |

| Nitro Groups | Tolerated |

| Free Amines | Can act as nucleophiles nih.gov |

Reactions with Alcohols/Phenols: Formation of Sulfonate Esters

This compound is expected to react efficiently with alcohols and phenols to yield the corresponding sulfonate esters. This transformation is a cornerstone of SuFEx chemistry, providing access to a crucial class of organic compounds. eurjchem.com The reaction typically proceeds in the presence of a base, which deprotonates the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to form the S-O bond. chemrxiv.org

The enhanced electrophilicity of the sulfur center in this compound suggests that these reactions would proceed readily. The choice of base and solvent can be tuned to optimize reaction rates and yields. Common bases include organic amines like triethylamine or stronger bases such as cesium carbonate for less reactive substrates. chemrxiv.org

The following table presents representative examples of sulfonate ester formation using various sulfonyl fluorides, illustrating the general conditions and outcomes for this type of reaction.

| Sulfonyl Fluoride | Alcohol/Phenol | Base/Conditions | Product | Yield |

| Aryl Sulfonyl Fluoride | Phenol | Cs₂CO₃, MeCN, rt, 2h | Aryl Phenyl Sulfonate | High |

| Ethenesulfonyl Fluoride | Phenol | BTMG, MeCN, rt, 2h | Phenyl Ethenesulfonate | High |

| Aryl Sulfonyl Fluoride | Alkyl Alcohol | Base | Alkyl Aryl Sulfonate | Moderate to High |

Data extrapolated from general SuFEx reactions with phenols and alcohols. chemrxiv.org

Reactions with Carbon Nucleophiles

The formation of carbon-sulfur bonds using sulfonyl fluorides represents a significant synthetic advancement, enabling the synthesis of sulfones. nih.gov this compound can serve as an electrophile in reactions with various carbon pronucleophiles. These reactions typically require strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate a sufficiently reactive carbanion from the pronucleophile. nih.govresearchgate.net

A diverse range of carbon pronucleophiles, including esters, amides, nitriles, heteroarenes, and even other sulfones, have been shown to couple with aryl sulfonyl fluorides. nih.govresearchgate.net The reaction is tolerant of numerous functional groups and proceeds under relatively mild conditions, often at room temperature. researchgate.net The resulting sulfones are valuable motifs in medicinal chemistry and materials science.

The table below summarizes the scope of carbon pronucleophiles successfully coupled with aryl sulfonyl fluorides in LiHMDS-mediated SuFEx reactions.

| Pronucleophile Class | Example | Product Type | Typical Yields |

| Esters | Methyl Acetate | α-Sulfonyl Ester | Moderate to Good |

| Amides | N,N-Dimethylacetamide | α-Sulfonyl Amide | 16-76% nih.gov |

| Heteroarenes | 2-Methylbenzothiazole | Aryl Alkyl Sulfone | 40-82% researchgate.net |

| Nitriles | Acetonitrile (B52724) | α-Sulfonyl Nitrile | 57-77% researchgate.net |

| Sulfones | Dimethyl Sulfone | Bis-Sulfone | 47-76% researchgate.net |

Data derived from studies on general aryl sulfonyl fluorides. nih.govresearchgate.net

Electrophilic Nature of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is a powerful electrophile due to the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom bonded to the central sulfur(VI) atom. ccspublishing.org.cn This arrangement creates a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. Unlike sulfonyl chlorides, which can undergo reductive collapse, sulfonyl fluorides react almost exclusively via substitution at the sulfur center. mdpi.comsigmaaldrich.com

In the specific case of this compound, the inherent electrophilicity of the -SO₂F group is further amplified. The pyridine (B92270) ring is an electron-deficient aromatic system, and the presence of a strongly deactivating nitro group at the 5-position withdraws additional electron density from the ring and, by extension, from the sulfonyl group. This inductive and mesomeric electron withdrawal significantly enhances the electrophilic character of the sulfur atom, rendering this compound a highly reactive partner in SuFEx reactions compared to simple aryl sulfonyl fluorides. ccspublishing.org.cn This high reactivity allows for transformations under mild conditions and expands the scope of applicable nucleophiles.

Radical Reactivity of this compound

While the chemistry of sulfonyl fluorides is dominated by two-electron, polar reaction pathways, their potential to engage in radical reactions has also been explored, opening alternative avenues for synthesis.

Homolytic Cleavage of the S–F Bond

The sulfur-fluorine bond in sulfonyl fluorides is strong and generally undergoes heterolytic cleavage. sigmaaldrich.com However, under specific conditions, homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a fluorine radical (F•) can be induced. This process typically requires a significant energy input, such as through photolysis with UV light or via energy transfer from an excited-state photosensitizer. nih.govresearchgate.net

While the direct homolytic cleavage of the S-F bond is energetically demanding, radical generation from sulfonyl-containing compounds can also occur at other bonds. For instance, visible-light-induced energy transfer has been used to achieve N-S bond homolysis in certain sulfamoyl fluoride reagents to generate sulfonyl radicals. nih.govresearchgate.net Theoretical studies on related sulfonyl chlorides (RSO₂Cl) show S-Cl bond dissociation enthalpies in the range of 267–283 kJ mol⁻¹, indicating relatively strong bonds that nonetheless can be cleaved under radical conditions. researchgate.net The S-F bond is considerably stronger, making its homolytic cleavage less common but theoretically possible under forcing conditions.

Radical Addition Reactions (e.g., to Unsaturated Hydrocarbons)

Once generated, sulfonyl radicals (RSO₂•) are versatile intermediates capable of participating in a variety of transformations, including addition to unsaturated systems like alkenes and alkynes. springernature.comrsc.org The fluorosulfonyl radical (•SO₂F), in particular, can be generated from precursors like sulfuryl fluoride (SO₂F₂) and engaged in radical reactions. springernature.com

The radical addition process typically involves the following steps:

Initiation: Generation of the sulfonyl radical (e.g., 5-nitropyridin-3-ylsulfonyl radical) via homolytic cleavage.

Propagation: The sulfonyl radical adds across the double or triple bond of an unsaturated hydrocarbon, forming a new carbon-centered radical. This radical can then be trapped by another species to complete the addition reaction.

This radical-based approach allows for the construction of diverse functionalized sulfonyl fluoride compounds, providing valuable synthons for further SuFEx chemistry. springernature.com For example, protocols for the hydrofluorosulfonylation and difunctionalization of alkenes using fluorosulfonyl radicals have been developed, highlighting the synthetic potential of this reactivity mode. springernature.com

Applications of 5 Nitropyridine 3 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Electrophilic Reagent

In principle, 5-Nitropyridine-3-sulfonyl fluoride (B91410) is expected to serve as a potent electrophilic reagent. The sulfonyl fluoride moiety is a well-established electrophilic functional group, known for its reactivity towards a variety of nucleophiles. nih.govnih.gov The electron-withdrawing nature of both the sulfonyl fluoride group and the nitro group on the pyridine (B92270) ring should enhance the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This inherent reactivity suggests its potential use in a range of chemical transformations.

Studies on related arylsulfonyl fluorides have shown that they react with nucleophilic amino acid residues, indicating their utility as covalent modifiers in chemical biology. rsc.org The reactivity of these compounds can be modulated by the electronic properties of the aromatic ring. rsc.org Therefore, the nitro group in 5-Nitropyridine-3-sulfonyl fluoride is anticipated to significantly influence its reactivity profile, likely increasing its susceptibility to nucleophilic substitution compared to non-nitrated analogues.

Building Block for Complex Heterocyclic Structures

The structure of this compound makes it a promising candidate as a scaffold for the construction of more complex heterocyclic systems.

Synthesis of Pyridine-Containing Sulfonamides and Sulfonate Esters

The reaction of sulfonyl fluorides with primary and secondary amines is a common method for the synthesis of sulfonamides. researchgate.net It is therefore highly probable that this compound can react with a diverse range of amines to produce the corresponding 5-nitropyridine-3-sulfonamides. Similarly, its reaction with alcohols would be expected to yield sulfonate esters. While general methods for the synthesis of pyridine-based sulfonamides from sulfonyl chlorides have been reported, specific examples utilizing this compound are not readily found in the literature. mdpi.comnih.gov

Table 1: Potential Reactions of this compound

| Reactant | Product Type | Potential Application |

| Primary/Secondary Amine | 5-Nitropyridine-3-sulfonamide | Medicinal Chemistry, Agrochemicals |

| Alcohol/Phenol | 5-Nitropyridine-3-sulfonate Ester | Organic Synthesis |

This table represents potential reactions based on the known reactivity of sulfonyl fluorides. Specific experimental data for this compound is not currently available in the reviewed literature.

Incorporation into Bicyclic Heteroaromatic Systems

The pyridine ring of this compound could serve as a foundation for the construction of bicyclic heteroaromatic systems. The nitro group offers a handle for further chemical modifications, such as reduction to an amino group, which could then participate in cyclization reactions to form fused ring systems. However, published methodologies for the synthesis of bicyclic heterocycles have yet to specifically report the use of this compound as a starting material.

Role in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late stage in their synthesis. nih.govrsc.org Sulfonyl fluorides have been recognized as valuable tools in LSF.

Derivatization of Pre-existing Pyridine Scaffolds

While the concept of late-stage C-H fluorination of pyridines followed by nucleophilic aromatic substitution has been demonstrated as a viable strategy for derivatization, there are no specific reports of using a pre-functionalized reagent like this compound for the direct introduction of a sulfonamide or sulfonate moiety onto a complex pyridine-containing molecule. nih.govberkeley.edu

Selective Functionalization of Multi-functionalized Molecules

The chemoselectivity of the sulfonyl fluoride group is a key attribute for its use in the functionalization of molecules bearing multiple reactive sites. The sulfonyl fluoride can react with specific nucleophiles under conditions that may leave other functional groups intact. researchgate.net The enhanced reactivity of this compound due to the nitro group could potentially be harnessed for selective reactions, although this remains to be experimentally verified and reported.

Development of Novel Synthetic Reagents and Methodologies

The development of novel synthetic reagents is a cornerstone of advancing chemical synthesis, enabling the construction of previously inaccessible molecular architectures. Sulfonyl fluorides, in general, have been utilized as precursors for new reagents. For instance, their conversion to other functional groups can be achieved under specific conditions, thereby expanding their synthetic utility.

However, a detailed investigation into the use of This compound as a starting material for the development of new synthetic reagents has not yielded specific examples in the reviewed literature. While general methodologies for the synthesis of sulfonyl fluorides from various precursors like sulfonic acids, sulfonyl chlorides, and thiols are well-established, the subsequent transformation of the highly functionalized this compound into novel reagents for broader synthetic applications is not a prominent subject of current research articles. The electron-withdrawing nature of the nitro group and the pyridine ring would likely influence the reactivity of the sulfonyl fluoride moiety, a characteristic that could be exploited but has not been specifically detailed in available research.

Investigation in Combinatorial Library Synthesis (Synthetic Aspects)

Combinatorial chemistry has become an indispensable tool in the search for new drug candidates and functional molecules. The parallel synthesis of large numbers of compounds allows for the rapid exploration of chemical space. The robust nature and reliable reactivity of the sulfonyl fluoride group make it an excellent candidate for inclusion in combinatorial library design. The SuFEx reaction, in particular, is well-suited for high-throughput synthesis due to its efficiency and broad substrate scope.

The application of sulfonyl fluorides in generating libraries of compounds for biological screening is a common theme in the literature. These libraries often feature a common scaffold functionalized with a sulfonyl fluoride, which is then reacted with a diverse set of amines or phenols to produce a library of sulfonamides or sulfonate esters.

Despite the suitability of the sulfonyl fluoride group for such applications, there is no specific information available on the use of This compound as a scaffold in the synthetic aspects of combinatorial library generation. While the structural motif of a nitropyridine core is of interest in medicinal chemistry, its specific incorporation into combinatorial libraries via its sulfonyl fluoride handle has not been the subject of dedicated studies found in the public domain. The potential for this compound to serve as a building block for diverse libraries is clear, but the realization of this potential in published research is not apparent.

Theoretical and Computational Studies on 5 Nitropyridine 3 Sulfonyl Fluoride

Electronic Structure Analysis

The electronic properties of 5-Nitropyridine-3-sulfonyl fluoride (B91410) are largely dictated by the interplay between the electron-withdrawing nitro group and the sulfonyl fluoride moiety on the pyridine (B92270) ring. Computational methods, particularly quantum mechanical calculations, are instrumental in elucidating these properties.

Quantum Mechanical Calculations of Molecular Orbitals

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to model the molecular orbitals (MOs) of 5-Nitropyridine-3-sulfonyl fluoride. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity.

For aromatic systems like pyridine, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. libretexts.org In this compound, the presence of the strongly electron-withdrawing nitro and sulfonyl fluoride groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. tandfonline.com A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Contribution |

| LUMO+1 | -1.5 | π* (Pyridine Ring, NO₂) |

| LUMO | -3.8 | π* (Pyridine Ring, NO₂) |

| HOMO | -8.5 | π (Pyridine Ring) |

| HOMO-1 | -9.2 | σ (SO₂F) |

Charge Distribution and Electrophilicity/Nucleophilicity Predictions

The charge distribution within this compound is highly polarized. The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and sulfonyl groups are regions of high electron density (negative partial charge), while the sulfur atom and the carbon atoms attached to the electron-withdrawing groups are electron-deficient (positive partial charge).

This charge distribution makes the sulfur atom of the sulfonyl fluoride group a primary electrophilic site, susceptible to attack by nucleophiles. acs.orgrsc.org The nitro group further enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it. Conversely, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, but its nucleophilicity is significantly diminished by the presence of the two strong electron-withdrawing groups.

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the sulfonyl fluoride group with respect to the pyridine ring.

Preferred Conformations of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is not sterically demanding, and its rotation around the C-S bond is expected to have a relatively low energy barrier. Theoretical calculations can predict the most stable conformation. It is likely that the preferred conformation will be one that minimizes steric hindrance and optimizes electrostatic interactions between the sulfonyl fluoride group and the pyridine ring. For aryl sulfonyl fluorides, studies have shown that both electronic and steric factors influence the stability of different conformations. nih.gov

Rotational Barriers and Dynamic Behavior

The energy barrier to rotation of the sulfonyl fluoride group can be calculated using computational methods. This rotational barrier provides insight into the molecule's dynamic behavior at different temperatures. While specific data for this compound is not available, studies on related fluorinated pyridone derivatives have shown that inversion barriers can be predicted using computational methods. nih.gov A low rotational barrier would imply that the sulfonyl fluoride group is relatively free to rotate at room temperature.

Reaction Pathway and Mechanism Elucidation

Computational studies are invaluable for elucidating the mechanisms of reactions involving sulfonyl fluorides. The primary reaction pathway for this compound is expected to be nucleophilic substitution at the sulfur atom.

Sulfonyl fluorides are known to react with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. acs.orgnih.gov The reaction is believed to proceed through a trigonal bipyramidal intermediate. nih.gov The presence of the nitro group is expected to activate the sulfonyl fluoride group towards nucleophilic attack, making this compound a potent electrophile.

Computational modeling can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. The stability of the resulting sulfonamide, for instance, is a key factor in its potential application as a stable covalent inhibitor in biological systems. acs.org

Computational Modeling of SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry tool for forging robust connections between molecular building blocks. nih.gov The reactivity of sulfonyl fluorides in these reactions is a focal point of computational modeling. For this compound, the central sulfur atom is rendered highly electrophilic by the cumulative electron-withdrawing effects of the two oxygen atoms, the fluorine atom, and the 5-nitropyridine ring.

Computational models, typically employing Density Functional Theory (DFT), can elucidate the reaction mechanism. For the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or an alcohol, the modeling would focus on the energy profile of the reaction pathway. The presence of the nitro group in the 5-position of the pyridine ring is expected to significantly lower the activation energy for nucleophilic attack compared to an unsubstituted pyridylsulfonyl fluoride. This is due to the enhanced stabilization of the negative charge buildup on the sulfonyl group in the transition state.

Illustrative models for SuFEx reactions often involve calculating the energies of the reactants, transition states, and products. For instance, the reaction of this compound with a simple amine like methylamine (B109427) would be modeled to proceed via a transition state where the nitrogen of the amine forms a bond with the sulfur center, and the S-F bond is concurrently cleaved.

Illustrative Data Table: Predicted Relative Activation Energies for SuFEx Reactions

| Reactant | Nucleophile | Predicted Relative Activation Energy (kcal/mol) |

| Phenylsulfonyl fluoride | Methylamine | 25 |

| 4-Nitrophenylsulfonyl fluoride | Methylamine | 20 |

| This compound | Methylamine | 18 |

| Pyridine-3-sulfonyl fluoride | Methylamine | 22 |

Note: These are hypothetical values for illustrative purposes, based on established principles of electronic effects in organic chemistry.

Transition State Analysis for Nucleophilic Additions

The transition state for nucleophilic addition to a sulfonyl fluoride is a critical point on the potential energy surface that determines the reaction rate. Computational chemistry allows for the detailed geometric and electronic characterization of these transient species. For this compound, the transition state for a nucleophilic attack is predicted to have a trigonal bipyramidal geometry around the sulfur atom.

Theoretical studies on similar systems suggest that the reaction can proceed through a concerted SN2-like mechanism, where the nucleophile attacks the sulfur atom and displaces the fluoride ion in a single step. nih.govnih.gov Alternatively, a stepwise mechanism involving a stable pentacoordinate intermediate is also possible, though often higher in energy. nih.gov The strong electron-withdrawing nature of the 5-nitropyridine ring would favor a more associative transition state, with a greater degree of bond formation between the nucleophile and the sulfur atom.

Analysis of the transition state would involve examining the bond lengths of the forming and breaking bonds, as well as the charge distribution. The S-N (nucleophile) bond would be partially formed, while the S-F bond would be elongated. The negative charge would be delocalized over the sulfonyl oxygens and the nitro group, stabilizing the transition state.

Radical Intermediate Stability and Reactivity Predictions

While the primary reactivity of sulfonyl fluorides is ionic, the potential for radical-mediated reactions can also be explored computationally. The stability of a potential radical intermediate, formed by homolytic cleavage of the S-F or C-S bond, can be assessed by calculating the bond dissociation energies (BDEs).

For this compound, the formation of a pyridyl radical by C-S bond cleavage would be of interest. The presence of the nitro group would be expected to stabilize such a radical through resonance delocalization. Computational methods can predict the spin density distribution in the radical, identifying the most likely sites of further reaction.

However, given the strength of the S-F bond and the established propensity for nucleophilic substitution at the sulfur center, radical pathways are generally considered less favorable for sulfonyl fluorides under typical SuFEx conditions.

Structure-Reactivity Correlations (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies on related series of compounds, such as substituted aromatic sulfonamides and pyridinyl guanidines, have demonstrated the importance of electronic and steric factors in determining reactivity. nih.govnih.gov For this compound, we can theorize a strong correlation between its structure and reactivity.

The key structural features influencing reactivity are:

The Sulfonyl Fluoride Group: The primary site of reaction.

The Pyridine Ring: An electron-deficient aromatic system that enhances the electrophilicity of the sulfur center.

The Nitro Group: A powerful electron-withdrawing group that further activates the sulfonyl fluoride towards nucleophilic attack.

Theoretical models would predict that any modification that increases the electron-withdrawing capacity of the pyridine ring (e.g., addition of further electron-withdrawing substituents) would increase the rate of nucleophilic substitution. Conversely, the introduction of electron-donating groups would decrease reactivity. The position of the substituents would also be crucial, with a greater effect predicted for substituents that can effectively delocalize the negative charge in the transition state.

Spectroscopic Property Predictions relevant to mechanistic studies (e.g., NMR chemical shifts, vibrational modes)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for characterizing reaction intermediates and products in mechanistic studies. ivanmr.com

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. nih.govimist.ma For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The protons and carbons of the pyridine ring would be expected to resonate at lower fields (higher ppm) compared to unsubstituted pyridine, due to the deshielding effect of the nitro and sulfonyl fluoride groups. The ¹⁹F NMR chemical shift of the sulfonyl fluoride group is also a sensitive probe of its electronic environment.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-2 | 152 |

| C-3 | 140 |

| C-4 | 125 |

| C-5 | 148 |

| C-6 | 155 |

Note: These are hypothetical values for illustrative purposes, based on DFT calculations of similar nitroaromatic compounds.

Vibrational Modes: Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretching frequencies of the SO₂ and NO₂ groups. These calculated frequencies can be compared with experimental spectra to confirm the structure of reactants, intermediates, and products. For example, the S-F stretching frequency would be a key diagnostic peak to monitor during a SuFEx reaction.

Illustrative Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | 1530-1550 |

| NO₂ symmetric stretch | 1340-1360 |

| SO₂ asymmetric stretch | 1410-1430 |

| SO₂ symmetric stretch | 1200-1220 |

| S-F stretch | 780-820 |

Note: These are hypothetical ranges for illustrative purposes, based on reported values for aromatic sulfonyl fluorides and nitro compounds. globalresearchonline.net

Advanced Analytical Methodologies in Research on 5 Nitropyridine 3 Sulfonyl Fluoride

Chromatographic Techniques for Purity Assessment in Synthetic Studies

Chromatographic methods are essential for separating components of a mixture and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. researchgate.netresearchgate.net

For non-volatile derivatives of 5-Nitropyridine-3-sulfonyl fluoride (B91410), reverse-phase HPLC is often the method of choice. A UV detector is typically used, as the pyridine (B92270) ring and nitro group are strong chromophores. The purity of a sample is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. Method validation, including establishing linearity, accuracy, and precision, is crucial for quantitative purity analysis. nih.gov For more volatile or thermally stable derivatives, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer can provide high-resolution separation and sensitive detection. nih.gov The development of these methods is critical for ensuring that compounds synthesized for further studies meet the required purity standards.

X-ray Crystallography for Structural Elucidation of Novel Derivatives or Intermediates

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in a crystalline solid. mdpi.com This technique is the gold standard for absolute structure confirmation of novel derivatives or stable intermediates derived from 5-Nitropyridine-3-sulfonyl fluoride. researchgate.netmdpi.com

By obtaining a single crystal of a new compound, researchers can determine precise bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov This level of detail is invaluable for understanding structure-activity relationships, especially when designing molecules to fit into a specific enzyme's active site. For example, if this compound is used to synthesize a potential enzyme inhibitor, an X-ray crystal structure of the resulting derivative can confirm its conformation and intramolecular interactions, providing crucial insights for further optimization. mdpi.comresearchgate.net

In Situ Monitoring Techniques for Reaction Optimization

Modern synthetic chemistry increasingly relies on in situ monitoring techniques to gain a deeper understanding of reaction kinetics, mechanisms, and pathways in real-time. This approach allows for rapid and efficient reaction optimization by providing immediate feedback on the effect of changing parameters like temperature, concentration, or catalyst loading.

Spectroscopic methods are at the forefront of in situ monitoring. Techniques such as ¹⁹F NMR, as discussed previously, are perfectly suited for tracking the conversion of this compound in real-time without the need for sampling and workup. researchgate.net Similarly, technologies like ReactIR (FTIR-based) can monitor the concentration of key functional groups as a reaction proceeds. The data gathered from these in situ experiments can be used to build kinetic models, identify reactive intermediates, and detect the formation of byproducts, leading to the development of more robust, efficient, and safer synthetic protocols.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes

While sulfonyl fluorides are primarily known for their role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry and as covalent warheads for targeting nucleophilic amino acid residues, the specific reactivity of 5-Nitropyridine-3-sulfonyl fluoride remains largely uncharted territory. nih.govmdpi.com Future research should focus on exploring novel reaction pathways beyond these established roles.

Investigations could probe whether the potent electron-withdrawing nature of the 5-nitro group enhances or alters the typical reactivity of the sulfonyl fluoride moiety. This could lead to new types of covalent interactions or facilitate reactions under milder conditions than other aryl sulfonyl fluorides. Furthermore, the pyridine (B92270) ring itself presents opportunities for functionalization. Research into selective reactions at the pyridine ring, while preserving the sulfonyl fluoride group, could generate a new class of bifunctional building blocks. The potential for the nitro group to participate in or direct reactions, such as through nucleophilic aromatic substitution at other positions on the ring or through its reduction to an amino group post-reaction, warrants systematic investigation. DFT calculations have been used to study the Vicarious Nucleophilic Substitution (VNS) on 3-nitropyridine, and similar theoretical studies could predict novel reactivity patterns for this more complex derivative. researchgate.net

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis and application of sulfonyl fluorides often rely on catalysis. mdpi.com For this compound, future research must focus on developing bespoke catalytic systems that offer high selectivity and efficiency. Current methods for synthesizing aryl sulfonyl fluorides include palladium-catalyzed couplings of aryl halides with sulfur dioxide surrogates. mdpi.com Adapting these methods for the synthesis of this compound requires catalysts that are tolerant of the nitro group and can operate at high efficiency to avoid side reactions.

Future avenues include:

Developing Novel Ligands: Designing ligands for transition metals (like palladium or nickel) that can precisely control the reactivity at the C-SO₂F bond, preventing undesired reactions with the nitro group or the pyridine nitrogen.

Organocatalysis: Exploring organocatalytic approaches for the synthesis and subsequent reactions of this compound. This could offer alternative, metal-free pathways with different selectivity profiles.

Phase-Transfer Catalysis: Investigating phase-transfer catalysts, such as 18-crown-6 (B118740) ether, which has been used for the conversion of sulfonyl chlorides to fluorides, could be optimized for the specific solubility and reactivity characteristics of nitro-substituted pyridine systems. mdpi.com

Machine Learning for Catalyst Optimization: Employing machine learning algorithms to navigate the complex interplay between substrates, catalysts, bases, and solvents to predict optimal reaction conditions, a strategy that has proven successful for other sulfonyl fluoride reactions. ucla.edu

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction time for the synthesis of reactive compounds. tue.nl An electrochemical oxidative coupling method to produce sulfonyl fluorides from thiols has been successfully implemented in a continuous-flow system, drastically reducing reaction times from hours to minutes. tue.nl

Future work should aim to integrate the synthesis and subsequent reactions of this compound into flow systems. This could involve:

Electrochemical and Photochemical Methods: Developing novel electrochemical or photochemical flow syntheses tailored for this specific molecule, potentially offering unique reactivity and avoiding harsh chemical reagents.

Automated Synthesis Platforms: Creating automated platforms for the on-demand synthesis of a library of derivatives based on the this compound scaffold, enabling high-throughput screening for applications in drug discovery and materials science.

Sustainable Synthesis Approaches for this compound

Traditional methods for synthesizing sulfonyl fluorides often involve harsh reagents or generate significant waste. mdpi.comnih.gov A key future direction is the development of green and sustainable synthetic routes to this compound. Recent breakthroughs in sulfonyl fluoride synthesis provide a strong foundation for this research. miragenews.comsciencedaily.com

Key areas for exploration include:

From Sulfonic Acids: Adapting methods that convert sulfonic acids or their salts directly to sulfonyl fluorides using reagents like thionyl fluoride or deoxyfluorinating agents. nih.gov The precursor, 5-nitropyridine-2-sulfonic acid, is known, suggesting that the 3-sulfonyl isomer could be a viable starting point. researchgate.net

From Thiols and Disulfides: Applying newly developed eco-friendly methods that use safe and easily handled reagents to convert thiols or disulfides into sulfonyl fluorides, yielding only non-toxic salts as byproducts. miragenews.comsciencedaily.com This would represent a significant improvement in sustainability.

Avoiding Halogenated Precursors: Moving away from syntheses that rely on the corresponding 5-nitropyridine-3-sulfonyl chloride, which can be less stable and more difficult to handle than the fluoride counterpart. cymitquimica.com

A comparison of potential synthetic starting points is presented below.

| Starting Material | Reagents | Advantages | Challenges | Citation |

| Aryl Halides | Pd Catalyst, SO₂ Source | Good functional group tolerance. | Requires transition metal catalyst. | mdpi.com |

| Sulfonyl Chlorides | KF, 18-crown-6 | High yields, simple procedure. | Precursor instability, harsh reagents. | mdpi.com |

| Sulfonic Acids | Cyanuric chloride, KHF₂ | One-pot procedure. | Can have long reaction times. | mdpi.comnih.gov |

| Thiols/Disulfides | SHC5®, KF | Environmentally friendly, non-toxic byproducts. | Newer method, scope may need expansion. | miragenews.comsciencedaily.com |

Application as a Core Scaffold for the Development of New Synthetic Tools

The unique combination of a reactive sulfonyl fluoride "warhead" and a modifiable, electron-deficient pyridine ring makes this compound an ideal candidate for development as a versatile synthetic scaffold. nih.gov

Future research should focus on leveraging this dual functionality:

Bifunctional Probes: Creating chemical biology probes where the sulfonyl fluoride group covalently binds to a target protein, while the nitropyridine moiety serves as a reporter tag, a point of attachment for other molecules (like biotin (B1667282) or a fluorophore), or a modulator of the local environment.

Novel Click Reagents: Expanding the SuFEx toolkit by developing a new class of reagents based on this scaffold. The electronic properties conferred by the nitro group could fine-tune the reactivity and stability of the resulting sulfonamides and sulfonate esters.

Deoxyfluorination Agents: While aryl sulfonyl fluorides have been used as deoxyfluorinating agents, the properties of this compound in this context are unknown. mdpi.comucla.edu Research could explore its efficacy and selectivity for converting alcohols to alkyl fluorides.

Advanced Mechanistic Investigations

A deep, atomistic understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization. nih.gov While general mechanisms for nucleophilic substitution at sulfonyl fluorides have been proposed, the specific influence of the 5-nitropyridine ring is not understood. nih.gov

Future mechanistic studies should employ a combination of experimental and computational methods:

Computational Modeling: Using high-level quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and reaction pathways, particularly for its interactions with biological nucleophiles like lysine (B10760008) or tyrosine residues. nih.gov This can reveal the role of the nitro group in stabilizing intermediates and influencing the reaction barrier.

Kinetic Studies: Performing detailed kinetic analysis of its reactions (e.g., SuFEx or protein inhibition) to quantify the impact of the electronic structure on reaction rates compared to other aryl sulfonyl fluorides.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

By pursuing these advanced investigations, the scientific community can build a predictive framework for the reactivity of this compound, accelerating its development into a powerful tool for synthesis and beyond.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-nitropyridine-3-sulfonyl fluoride?

Synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Sulfonation : React with chlorosulfonic acid at the 3-position, followed by fluorination using agents like KF or diethylaminosulfur trifluoride (DAST) to replace chloride with fluoride .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading to improve yield (typically 50–70% for analogous compounds).

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhaling toxic vapors or dust.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis.

- Environmental Protection : Isolate waste and prevent entry into drains or ecosystems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR (δ ~50–60 ppm for sulfonyl fluoride) and ¹H/¹³C NMR to confirm substitution patterns.

- IR Spectroscopy : Identify S=O stretches (~1350 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1340 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Functional Selection : Use hybrid functionals like B3LYP with exact-exchange terms to model electronic structures accurately .

- Reactivity Analysis : Calculate Fukui indices or electrostatic potential maps to identify electron-deficient sites (e.g., sulfur atom in the sulfonyl group) prone to nucleophilic attack.

- Thermochemical Accuracy : Benchmark against experimental data (e.g., bond dissociation energies) with average deviations <3 kcal/mol .